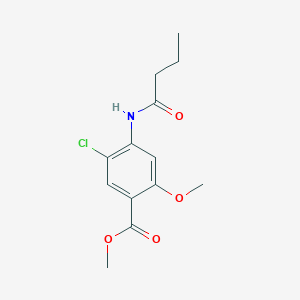

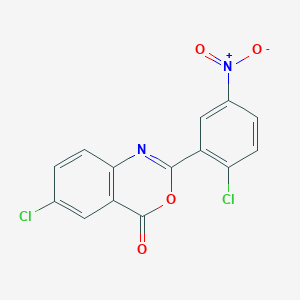

methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate involves several chemical processes including nitration, reduction, and esterification. Tao Feng (2005) describes a method where methyl 4-butyrylamino-3-methylbenzoate is nitrated, then reduced in the presence of Fe powder, yielding a total of 72% efficiency. Cai Chun (2004) improved this process by using a mixture of nitric acid and sulfuric acid, achieving a yield above 80% (Tao Feng, 2005; Cai Chun, 2004).

Molecular Structure Analysis

A detailed computational investigation supports the existence of strong intracomplex hydrogen bonding within similar compounds, suggesting stability and a low propensity for chemical reactions. Muhammad Ashfaq et al. (2020) utilized DFT and single-crystal investigations to analyze the molecular structure of a related pyrimethamine-based co-crystal, indicating the stability and thermodynamic and kinetic properties of these compounds (Muhammad Ashfaq et al., 2020).

Chemical Reactions and Properties

Chemical reactions of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate involve complex formation and decomposition under specific conditions. Y. Hasegawa (1984) studied the reaction kinetics with n-butylamine, confirming the formation and decomposition of an intermediate complex, revealing insights into the reaction mechanism and kinetics (Y. Hasegawa, 1984).

Physical Properties Analysis

The physical properties, including mesomorphic behavior and liquid crystalline properties of related compounds, were characterized by differential scanning calorimetry, optical polarization microscopy, and X-ray diffraction. K. Roche and L. Douce (2007) found that a series of methyl 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates exhibits mesomorphic behavior at temperatures between 120 and 240 °C (K. Roche & L. Douce, 2007).

Chemical Properties Analysis

The chemical properties of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate are influenced by its structure, which allows for specific chemical interactions and reactions. Studies like those by Hasegawa (1984) detail the mechanistic aspects of its reactions, indicating a complex interplay of factors affecting its chemical behavior (Y. Hasegawa, 1984).

科学的研究の応用

Pharmaceutical Intermediates and Synthesis

"Methyl 4-butyrylamino-3-methyl-5-aminobenzoate" is a notable pharmaceutical intermediate. A study presented a convenient process for its synthesis, demonstrating the compound's significance in pharmaceutical production. This process exhibits advantages such as low cost and high yield, underscoring the compound's utility in creating cost-effective pharmaceuticals (Tao Feng, 2005).

Material Science and Chemical Synthesis

Organic and Medicinal Chemistry

Research on "Oxindole Synthesis via Palladium-catalyzed CH Functionalization" indicates the compound's relevance in organic and medicinal chemistry. This study explores the synthesis of complex organic compounds, highlighting the compound's role in advancing synthetic methodologies in chemistry (J. Magano, E. J. Kiser, R. J. Shine, Michael H. Chen, 2014).

Environmental Science

In environmental science, derivatives of "methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate" are studied for their interactions with other compounds and their fate in the environment. For example, research on "Phenolic-type stabilizers as generators and quenchers of singlet molecular oxygen" explores the environmental impact and behavior of related compounds, shedding light on their stability and reactivity in various conditions (A. Soltermann, D. Peña, S. Nonell, F. Amat‐Guerri, N. García, 1995).

Safety and Hazards

特性

IUPAC Name |

methyl 4-(butanoylamino)-5-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-4-5-12(16)15-10-7-11(18-2)8(6-9(10)14)13(17)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIAXMHGAIZBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(butanoylamino)-5-chloro-2-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)